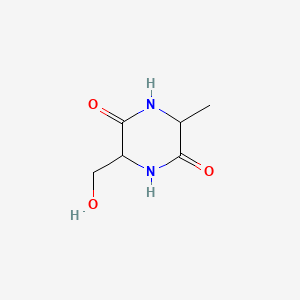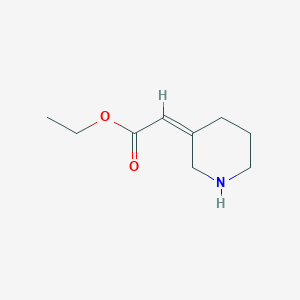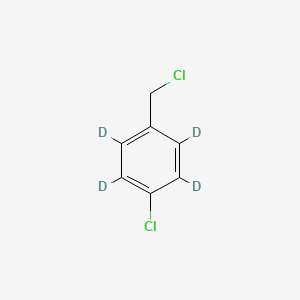![molecular formula C17H14N2O3 B1148824 4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid CAS No. 148672-68-8](/img/structure/B1148824.png)
4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid, also known as MOBA, is a chemical compound that has been studied for its potential applications in scientific research. MOBA is a derivative of benzoic acid and has a unique structure that makes it a promising candidate for various research studies.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Oxadiazoles : A study elaborated on the synthesis of 5-substituted 2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazoles, showcasing the compound's role in forming complex heterocyclic structures. These compounds are synthesized through reactions involving carbonyl chlorides and hydroxybenzimidamides, demonstrating the compound's versatility in organic synthesis (Obushak et al., 2008).
Anticancer Potential : Another study focused on designing and synthesizing N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated for their anticancer activity against several cancer cell lines, indicating the compound's potential in medicinal chemistry research (Ravinaik et al., 2021).
Plant Growth Regulation : Research into synthetic plant growth regulators included the synthesis of C-o-Carboxyphenyl derivatives of five-membered heterocycles, including oxadiazoles. These compounds were investigated for their potential as plant growth regulators, highlighting an agricultural application of the compound (Harris & Huppatz, 1978).
Photolysis Studies : A study on the photolysis of 1,3,4-oxadiazoles in alcohols demonstrated the chemical reactions that lead to the formation of benzoic acid ester and benzonitrile imine. This research provides insights into the photochemical properties of oxadiazole derivatives (Tsuge, Oe, & Tashiro, 1977).
Antimicrobial Activity : Synthesis and evaluation of antimicrobial activity were explored through the creation of new 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones. These compounds displayed varied antibacterial and antifungal activities, underscoring the compound's relevance in developing new antimicrobial agents (Gupta et al., 2008).
Properties
IUPAC Name |
4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-9-14(16-18-11(2)22-19-16)7-8-15(10)12-3-5-13(6-4-12)17(20)21/h3-9H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYAKOVWIQBPGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[7-(3-Isopropylphenyl)-1,6-dihydro-2H-indeno[5,4-b]-furan-8-yl]ethyl}acetaMide](/img/no-structure.png)




![6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148755.png)
![5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148761.png)

![5-(7-(6-Chloropyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyriMidin-6-yl)-3-Methylisoxazole](/img/structure/B1148763.png)
